2,3-Bis(4-cyanophenyl)butanedioic acid
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Overview
Description
2,3-Bis(4-cyanophenyl)butanedioic acid is an organic compound with the molecular formula C18H10N2O4 It is characterized by the presence of two cyanophenyl groups attached to a butanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-cyanophenyl)butanedioic acid typically involves the reaction of 4-cyanobenzaldehyde with malonic acid in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by a decarboxylation step to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-cyanophenyl)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can yield dihydro derivatives.
Substitution: The cyanophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the cyanophenyl groups under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Substituted cyanophenyl derivatives.
Scientific Research Applications
2,3-Bis(4-cyanophenyl)butanedioic acid has several applications in scientific research:
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,3-Bis(4-cyanophenyl)butanedioic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes or interact with receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(4-hydroxyphenyl)butanedioic acid
- 2,3-Bis(4-methoxyphenyl)butanedioic acid
- 2,3-Bis(4-aminophenyl)butanedioic acid
Uniqueness
2,3-Bis(4-cyanophenyl)butanedioic acid is unique due to the presence of cyanophenyl groups, which impart distinct electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of OLEDs and other electronic materials .
Properties
CAS No. |
849139-21-5 |
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Molecular Formula |
C18H12N2O4 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
2,3-bis(4-cyanophenyl)butanedioic acid |
InChI |
InChI=1S/C18H12N2O4/c19-9-11-1-5-13(6-2-11)15(17(21)22)16(18(23)24)14-7-3-12(10-20)4-8-14/h1-8,15-16H,(H,21,22)(H,23,24) |
InChI Key |
YITHJQMZSGPKGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C(C2=CC=C(C=C2)C#N)C(=O)O)C(=O)O |
Origin of Product |
United States |
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